![molecular formula C18H18ClN5O B2636734 5-amino-N-(4-chlorobenzyl)-1-(4-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 899972-77-1](/img/structure/B2636734.png)
5-amino-N-(4-chlorobenzyl)-1-(4-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide
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Description
5-amino-N-(4-chlorobenzyl)-1-(4-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide, also known as CBMT, is a novel compound that has gained attention in the scientific community due to its potential applications in drug discovery and development. CBMT is a triazole derivative that exhibits a unique chemical structure and has been found to possess various biological activities.
Scientific Research Applications
Molecular Structure and Synthesis
The compound 5-amino-N-(4-chlorobenzyl)-1-(4-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide is part of a broader family of 1,2,4-triazole derivatives, which have been synthesized and characterized for their structural properties. For instance, Yilmaz et al. (2005) describe the synthesis of similar triazole derivatives, emphasizing the molecules' planarity and intermolecular hydrogen bonding, which could be relevant for understanding the compound's chemical behavior and potential applications in material science or pharmaceuticals (Yilmaz, Kazak, Ağar, Kahveci, & Guven, 2005).
Antimicrobial Activities
A significant area of research involving 1,2,3-triazole derivatives, including compounds similar to the one of interest, focuses on their antimicrobial properties. Bektaş et al. (2007) synthesized novel 1,2,4-triazole derivatives and assessed their antimicrobial activities, finding some compounds with good or moderate activities against various microorganisms. This suggests potential applications in developing new antimicrobial agents (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007).
Antimicrobial Agent Development
Further expanding on antimicrobial research, Pokhodylo et al. (2021) synthesized and evaluated a series of 1H-1,2,3-triazole-4-carboxamides for their activities against primary pathogens including Gram-positive and Gram-negative bacteria, as well as fungal strains. This study highlights the potential of 1,2,3-triazole derivatives in developing selective antimicrobial agents, potentially including the specific compound of interest (Pokhodylo, Manko, Finiuk, Klyuchivska, Matiychuk, Obushak, & Stoika, 2021).
Electronic and Spectroscopic Analysis
In addition to antimicrobial applications, research by Beytur and Avinca (2021) on heterocyclic triazole derivatives, including spectroscopic and electronic analysis using DFT calculations, indicates the potential use of these compounds in materials science, particularly in designing molecules with desired electronic and optical properties (Beytur & Avinca, 2021).
properties
IUPAC Name |
5-amino-N-[(4-chlorophenyl)methyl]-1-[(4-methylphenyl)methyl]triazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN5O/c1-12-2-4-14(5-3-12)11-24-17(20)16(22-23-24)18(25)21-10-13-6-8-15(19)9-7-13/h2-9H,10-11,20H2,1H3,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYJCKRAWNJNTSW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C(=C(N=N2)C(=O)NCC3=CC=C(C=C3)Cl)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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